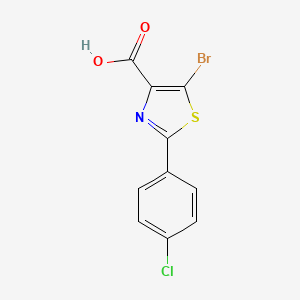

5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid

Descripción general

Descripción

“5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 52041-97-1. Its molecular weight is 319.59 . The IUPAC name for this compound is 5-bromo-2-(4-chlorophenyl)-1H-1lambda3-thiazole-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid” consists of a five-membered thiazole ring, which includes sulfur and nitrogen atoms . The InChI code for this compound is 1S/C10H6BrClNO2S/c11-8-7 (10 (14)15)13-9 (16-8)5-1-3-6 (12)4-2-5/h1-4,16H, (H,14,15) .Chemical Reactions Analysis

Thiazole compounds, including “5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid”, have many reactive positions where various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical And Chemical Properties Analysis

The compound “5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid” has a molecular weight of 319.59 .Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Activities

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . This suggests that 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid could potentially be explored for its efficacy in pain relief and reducing inflammation.

Antifungal Applications

Thiazoles are known to possess antifungal properties, with medications like abafungin being used topically to suppress skin infections caused by various fungi . The compound may have similar applications in antifungal treatments.

Antibacterial Properties

Thiazole compounds have been utilized as starting materials for synthesizing heterocyclic analogues with antibacterial properties . Research into 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid could uncover potential antibacterial applications.

Anti-HIV Activity

Some thiazole derivatives are noted for their roles as anti-HIV agents . This compound could be investigated for its potential use in HIV treatment or prevention strategies.

Antioxidant Effects

Thiazoles have also been associated with antioxidant properties, which are beneficial in combating oxidative stress . This compound might be researched for its antioxidant capabilities.

Antitumor Potential

Due to the antitumor activities observed in some thiazole derivatives, there is a possibility that 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid could be useful in cancer research and therapy .

Anthelmintic Uses

The anthelmintic (anti-parasitic) properties of thiazoles make them candidates for treating parasitic infections . This specific compound may have applications in this field as well.

Mecanismo De Acción

Target of action

Thiazoles are a type of heterocyclic compound that are found in many biologically active molecules. They are known to interact with a variety of biological targets, including enzymes and receptors . Carboxylic acids can also interact with a variety of biological targets, often acting as a hydrogen bond donor in these interactions .

Mode of action

The mode of action of a compound depends on its specific structure and the target it interacts with. Thiazoles can act as inhibitors, activators, or modulators of their targets, depending on the specific compound . Carboxylic acids can also have a variety of effects on their targets .

Biochemical pathways

Thiazoles and carboxylic acids can be involved in a variety of biochemical pathways. For example, thiazoles are a key component of thiamine (vitamin B1), which is involved in several important biochemical pathways, including the citric acid cycle .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Thiazoles and carboxylic acids can both be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of action

The result of a compound’s action depends on its specific targets and mode of action. Thiazoles and carboxylic acids can have a variety of effects at the molecular and cellular level, including inhibiting or activating enzymes, modulating receptor activity, and affecting cell signaling pathways .

Action environment

The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

Propiedades

IUPAC Name |

5-bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2S/c11-8-7(10(14)15)13-9(16-8)5-1-3-6(12)4-2-5/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCWNWFLLSSJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(S2)Br)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682152 | |

| Record name | 5-Bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52041-97-1 | |

| Record name | 5-Bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

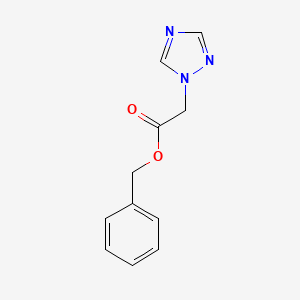

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1523607.png)

![7-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1523611.png)